(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

aspartic protease inhibition stereochemistry-activity relationship pepstatin analogs

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS 127852-78-2) is a chiral γ-amino-β-hydroxy acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the C4 position and a secondary alcohol at C3. With a molecular formula of C9H17NO5 and a molecular weight of 219.24 g/mol, it belongs to the class of orthogonally protected β-hydroxy-γ-amino acids, which are critical intermediates for constructing bioactive peptides and peptidomimetics.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 127852-78-2
Cat. No. B160452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
CAS127852-78-2
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC(=O)O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
InChIKeyPEZOIOCDCZQUCM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS 127852-78-2) – Chiral Building Block Essential for Stereodefined Synthesis


(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS 127852-78-2) is a chiral γ-amino-β-hydroxy acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the C4 position and a secondary alcohol at C3 . With a molecular formula of C9H17NO5 and a molecular weight of 219.24 g/mol, it belongs to the class of orthogonally protected β-hydroxy-γ-amino acids, which are critical intermediates for constructing bioactive peptides and peptidomimetics [1]. Its single (S)-configured stereocenter at C3 makes it a key precursor for accessing the (3S,4S) stereochemistry found in potent aspartic protease inhibitors such as statine derivatives .

Why Generic Substitution Fails for (S)-4-Boc-amino-3-hydroxybutanoic acid: Stereochemical and Protecting-Group Specificity


Procurement decisions for chiral γ-amino-β-hydroxy acid building blocks cannot rely on simple structural analog substitution. The (S)-configuration at C3 is not a generic feature; it is a determinant of biological activity in downstream peptidomimetics, as demonstrated by the 210-fold decrease in pepsin inhibition when (3S,4S)-statine is replaced by its (3R,4S) diastereomer . Furthermore, the Boc protecting group provides acid-labile protection that is orthogonal to Fmoc-based solid-phase peptide synthesis strategies, unlike other common protecting groups such as Cbz (removed by hydrogenolysis) or acetyl (requires harsh conditions) [1]. Substituting the (R)-enantiomer (CAS 120021-39-8) or a racemic mixture would yield the wrong stereochemistry for targets requiring (3S) configuration, compromising both activity and reproducibility in drug discovery campaigns.

Quantitative Evidence for (S)-4-Boc-amino-3-hydroxybutanoic acid: Head-to-Head Comparisons


Stereochemical Impact on Biological Activity: (3S)- vs. (3R)-Derived Statine Analogs

Tripeptide pepstatin analogs containing the (3S,4S)-statine residue, which can be synthesized from (S)-configured γ-amino-β-hydroxy acid precursors, exhibit 210-fold greater pepsin inhibitory activity than the corresponding (3R,4S) diastereomer and 2240-fold greater activity than the (3S,4R) diastereomer . This demonstrates that the (S) stereochemistry at the β-hydroxy position is non-negotiable for achieving potent inhibition.

aspartic protease inhibition stereochemistry-activity relationship pepstatin analogs

Comparative Enantiomeric Purity: (S)-Boc-amino-3-hydroxybutanoic acid vs. Racemic or (R)-Isomer

Commercial suppliers of (S)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid report an enantiomeric excess of >98% for the (S)-isomer . In contrast, the corresponding (R)-enantiomer (CAS 120021-39-8) is typically offered at 95% purity without specified enantiomeric excess, and racemic mixtures contain both enantiomers in equal proportion, reducing the effective concentration of the desired stereoisomer by half.

chiral building block enantiomeric excess asymmetric synthesis

Orthogonal Protecting Group Strategy: Boc vs. Fmoc vs. Cbz in Solid-Phase Peptide Synthesis

The Boc protecting group on (S)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid enables acid-labile deprotection (e.g., with trifluoroacetic acid) while remaining stable to the piperidine conditions used to remove Fmoc groups [1]. This orthogonality is essential for sequential coupling in solid-phase peptide synthesis (SPPS). In contrast, Cbz-protected analogs require hydrogenolysis, which is incompatible with sulfur-containing residues, and acetyl protection lacks the easy removal under mild conditions.

solid-phase peptide synthesis orthogonal protection Boc-SPPS

Scalable Synthesis of Orthogonally Protected β-Hydroxy-γ-amino Acids

A general method for synthesizing orthogonally protected chiral β-hydroxy-γ-amino acids, including compounds of the type represented by (S)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid, is reported to proceed in >100 g quantities from readily available starting materials in 3–4 steps using scalable aldol reactions [1]. This contrasts with alternative routes to similar building blocks that often require enzymatic resolution or chiral auxiliary separation, which limit throughput and increase cost.

scalable chiral building blocks diversity-oriented synthesis process chemistry

Where (S)-4-Boc-amino-3-hydroxybutanoic acid Outperforms Analogs: Proven Application Domains


Synthesis of (3S,4S)-Statine-Derived Aspartic Protease Inhibitors

This compound is the direct precursor for constructing the (3S,4S)-stereochemistry required in statine-based inhibitors of pepsin, renin, and cathepsin D. The 210-fold superiority of the (3S,4S) diastereomer over (3R,4S) demonstrated in pepsin inhibition assays makes the procurement of the (S)-configured building block mandatory for achieving target potency .

Solid-Phase Peptide Synthesis Requiring Orthogonal Protection

In Fmoc-SPPS, the Boc group provides an acid-labile protecting group that remains intact during piperidine-mediated Fmoc deprotection. This allows the hydroxyl and carboxylic acid functionalities to be orthogonally manipulated for on-resin cyclization or fragment condensation, a strategy not achievable with Cbz-protected analogs that require hydrogenolysis [1].

Diversity-Oriented Synthesis of γ-Amino Acid Libraries

Leveraging the scalable aldol methodology that produces >100 g of orthogonally protected β-hydroxy-γ-amino acids, this compound can be used to generate diverse libraries of peptidomimetic scaffolds for high-throughput screening, where consistent stereochemical purity is essential for hit validation [2].

Conformational Analysis and Backbone-Conformation Studies

The rigid γ-amino-β-hydroxy backbone, combined with the Boc protecting group, makes this compound suitable for modular building-block design and backbone-conformation analysis in the development of foldamers and peptide-based biomaterials .

Quote Request

Request a Quote for (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.